molecular formula C17H20N4O5 B2890179 Ethyl 4-(1-methyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate CAS No. 862486-94-0

Ethyl 4-(1-methyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate

Cat. No.: B2890179
CAS No.: 862486-94-0
M. Wt: 360.37
InChI Key: DXSLQLDJZFPBNV-UHFFFAOYSA-N
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Description

The compound Ethyl 4-(1-methyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate features a quinoline core substituted with a methyl group at position 1, a nitro group at position 3, and an oxo group at position 2. The piperazine ring is esterified with an ethyl carboxylate group at position 3. Piperazine-carboxylate esters, meanwhile, are common pharmacophores in drug design due to their conformational flexibility and hydrogen-bonding capabilities .

Properties

IUPAC Name

ethyl 4-(1-methyl-3-nitro-2-oxoquinolin-4-yl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O5/c1-3-26-17(23)20-10-8-19(9-11-20)14-12-6-4-5-7-13(12)18(2)16(22)15(14)21(24)25/h4-7H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSLQLDJZFPBNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=C(C(=O)N(C3=CC=CC=C32)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(1-methyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The nitration step introduces the nitro group, and subsequent reactions with piperazine and ethyl chloroformate yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis process is optimized for scale and efficiency. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also a focus in industrial production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine, resulting in different biological activities.

  • Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like iron powder and hydrochloric acid (Fe/HCl) or hydrogen gas (H₂) are used.

  • Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, nitrate esters.

  • Reduction Products: Amines, hydrazines.

  • Substitution Products: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: The biological activity of quinoline derivatives is well-documented. This compound has shown potential in antimicrobial, antiviral, and anticancer studies. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: In medicine, Ethyl 4-(1-methyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate is being explored for its therapeutic properties. Its derivatives have been studied for their potential use in treating various diseases, including infections and cancer.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which Ethyl 4-(1-methyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate exerts its effects involves its interaction with molecular targets. The nitro group and the piperazine ring play crucial roles in binding to biological targets, such as enzymes and receptors. The exact pathways and molecular targets can vary depending on the specific application and derivative.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related analogs from the evidence:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Functional Groups Synthesis Yield (Reported) Biological Inference
Target Compound 1-Methyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl ~487.4 (calculated) Quinoline, nitro, oxo, piperazine-carboxylate Not reported Potential anticancer/antimicrobial activity (based on quinoline core)
Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate 4-Nitrophenyl 287.3 Nitrophenyl, piperazine-carboxylate Not reported Nitro group may enhance electron-withdrawing properties, affecting binding to nitroreductases
QH-04 (7-Chloro-quinolin-4-yl derivative) 7-Chloro-quinolin-4-yl 486.02 (M+1) Quinoline, chloro, piperazine 56% Antimalarial activity inferred from chloro-substituted quinolines
Ethyl 4-(3-(1H-indol-3-yl)propyl)piperazine-1-carboxylate Indol-3-ylpropyl ~357.4 Indole, piperazine-carboxylate 91% Potential CNS activity due to indole moiety
Ethyl 4-(3-formyl-9-methyl-4-oxo-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate Pyrido[1,2-a]pyrimidin-2-yl 378.33 (CAS: 3179-89-3) Pyrimidine, formyl, oxo, piperazine-carboxylate Not reported Formyl group may enable Schiff base formation for drug conjugation

Physicochemical Properties

  • Solubility : The nitro and oxo groups in the target compound may reduce solubility compared to chloro or indole analogs, necessitating formulation optimization.
  • Stability : Nitro groups are prone to photodegradation, requiring stability studies under controlled lighting .

Biological Activity

Ethyl 4-(1-methyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C16H16N2O6C_{16}H_{16}N_{2}O_{6} with a molecular weight of approximately 332.308 g/mol. The compound features a piperazine ring and a quinoline derivative, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC16H16N2O6C_{16}H_{16}N_{2}O_{6}
Molecular Weight332.308 g/mol
CAS NumberNot specified

Antimicrobial Activity

Research indicates that derivatives of the quinoline structure exhibit potent antimicrobial properties. Specifically, compounds similar to Ethyl 4-(1-methyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperazine have shown effectiveness against various bacterial strains, including resistant strains of Escherichia coli and Staphylococcus aureus. The mechanism typically involves inhibition of DNA gyrase and topoisomerase IV, critical enzymes for bacterial DNA replication .

Antitumor Effects

A study highlighted the antitumor potential of quinoline derivatives in xenograft models. Ethyl 4-(1-methyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperazine was evaluated for its efficacy in reducing tumor size and exhibited significant cytotoxicity against various cancer cell lines, including HeLa and HepG2 cells . The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.

Structure–Activity Relationship (SAR)

The biological activity of Ethyl 4-(1-methyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperazine has been studied through various SAR analyses. Modifications on the piperazine ring and the quinoline core have been shown to enhance potency and selectivity against target enzymes. For instance, substituents that increase lipophilicity often correlate with improved bioavailability and cellular uptake .

Case Study 1: Antimicrobial Efficacy

In a comparative study involving quinoline derivatives, Ethyl 4-(1-methyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperazine was tested against standard bacterial strains. The compound demonstrated an IC50 value of 0.0017 μM against E. coli DNA gyrase, indicating strong inhibitory activity .

Case Study 2: Anticancer Activity

In vivo studies using Karpas-422 xenograft models revealed that dosages of 160 mg/kg BID resulted in significant tumor reduction. Analysis showed a reduction in H3K27me3 levels by approximately 47% compared to control groups, suggesting effective modulation of epigenetic markers associated with tumor growth .

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